2-(diphenylphosphoryl)-6-nitrophenol
Description
2-(Diphenylphosphoryl)-6-nitrophenol is a phosphorylated nitroaromatic compound featuring a phenol core substituted with a diphenylphosphoryl group at position 2 and a nitro group at position 4. Its structure combines electron-withdrawing substituents (phosphoryl and nitro groups), which enhance acidity and coordination capabilities. This compound is synthesized via phosphorylation reactions, often involving phosphine oxide intermediates .
Primary applications include its role as an extractant for f-block elements (e.g., U(VI), Th(IV), and lanthanides) in nuclear waste processing. Quantum-chemical modeling and X-ray diffraction studies confirm its ability to form stable complexes with metal ions, driven by the phosphoryl group’s strong Lewis basicity and the nitro group’s electron-withdrawing effects .
Properties
IUPAC Name |
2-diphenylphosphoryl-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14NO4P/c20-18-16(19(21)22)12-7-13-17(18)24(23,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMLPTNBZLGGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 2-(diphenylphosphoryl)-6-nitrophenol with analogous phenolic derivatives:
Key Observations :
- Acidity: The phosphoryl group in the target compound enhances acidity compared to tert-butyl or amino substituents. For example, this compound (pKa ~3–4) is significantly more acidic than 2-(tert-butyl)-6-nitrophenol (pKa ~6–7) due to the strong electron-withdrawing nature of -POPh₂ .
- Lipophilicity : Bulky substituents like -POPh₂ and -C(CH₃)₃ increase solubility in organic solvents (e.g., 1,2-dichloroethane), favoring metal extraction applications. In contrast, polar groups (-Cl, -NH₂) reduce lipophilicity .
Functional Group Impact on Metal Extraction Efficiency
- Phosphoryl vs. Chloro Groups: The phosphoryl group’s strong electron-donating ability enables superior coordination with f-block metals compared to chloro-substituted analogs. For instance, this compound achieves >90% extraction efficiency for U(VI) at pH 2, while 2-chloro-6-nitrophenol shows negligible extraction under similar conditions .
- Amino vs. Phosphoryl Groups: Amino-substituted nitrophenols (e.g., 2-amino-4-nitrophenol) exhibit pH-dependent solubility but lack the coordination strength required for selective metal extraction, limiting their utility in separation processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
